Glycine-glycine-tyrosine-arginine
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Overview
Description
Glycine-glycine-tyrosine-arginine is a tetrapeptide composed of the amino acids glycine, tyrosine, and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, molecular biology, and medicine. The sequence of amino acids in this peptide allows it to participate in a variety of biochemical processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycine-glycine-tyrosine-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers that follow the SPPS protocol. These machines allow for high-throughput synthesis of peptides with high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: Glycine-glycine-tyrosine-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Glycine-glycine-tyrosine-arginine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of glycine-glycine-tyrosine-arginine involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The presence of tyrosine and arginine residues allows for specific interactions with phosphorylated proteins and nucleic acids, respectively.
Comparison with Similar Compounds
Glycine-glycine-tyrosine-lysine: Similar structure but with lysine instead of arginine.
Glycine-glycine-phenylalanine-arginine: Similar structure but with phenylalanine instead of tyrosine.
Glycine-glycine-tyrosine-histidine: Similar structure but with histidine instead of arginine.
Uniqueness: Glycine-glycine-tyrosine-arginine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of tyrosine allows for phosphorylation and interaction with phosphorylated proteins, while arginine provides a positive charge that facilitates binding to negatively charged molecules such as nucleic acids.
Biological Activity
Glycine-glycine-tyrosine-arginine (GGYAR) is a peptide composed of the amino acids glycine, tyrosine, and arginine. Its biological activity is of interest in various fields including cancer research, immunology, and metabolic studies. This detailed article reviews the current understanding of GGYAR's biological functions, mechanisms of action, and potential therapeutic applications.
Structure and Properties
GGYAR consists of:
- Glycine (Gly) : A non-polar amino acid known for its flexibility and role in protein structure.
- Tyrosine (Tyr) : An aromatic amino acid involved in signaling pathways and protein interactions.
- Arginine (Arg) : A positively charged amino acid that plays a crucial role in cellular signaling and metabolism.
The sequence of these amino acids contributes to the peptide's overall properties, including its solubility, stability, and interaction with biological molecules.
1. Cell Signaling and Metabolism
Research indicates that GGYAR may influence various signaling pathways within cells. For instance, arginine is known to enhance nitric oxide (NO) production, which is vital for vascular function and immune response. Tyrosine contributes to neurotransmitter synthesis, affecting mood and cognitive functions. Glycine has been shown to modulate NMDA receptor activity, impacting synaptic transmission and neuroprotection.
2. Antioxidant Activity
Glycine has demonstrated antioxidant properties by promoting the synthesis of glutathione, a key antioxidant in cells. This activity can help mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
Studies suggest that GGYAR may exert anti-inflammatory effects by inhibiting pathways such as NF-κB, which is involved in the expression of pro-inflammatory cytokines . This could have implications for conditions characterized by chronic inflammation.
Case Studies
-
Cancer Cell Metabolism :
A study highlighted the role of glycine metabolism in tumor biology. The altered metabolism in cancer cells often leads to increased glycine consumption, suggesting a potential therapeutic target for inhibiting tumor growth . -
Endothelial Function :
Research on glycine's effects on endothelial cells showed that it can enhance cell survival while also exhibiting anti-angiogenic properties at higher concentrations. This biphasic effect suggests that GGYAR could be utilized in therapies aimed at vascular diseases . -
Synthetic Antibody Development :
Investigations into synthetic antibodies revealed that combinations of tyrosine and arginine significantly enhanced binding affinity and specificity. This highlights the potential use of GGYAR in designing more effective therapeutic antibodies .
Data Tables
Amino Acid | Role | Biological Activity |
---|---|---|
Glycine | Non-polar amino acid | Modulates NMDA receptors; antioxidant properties |
Tyrosine | Aromatic amino acid | Precursor for neurotransmitters; involved in signaling |
Arginine | Positively charged amino acid | Enhances NO production; involved in immune response |
Properties
IUPAC Name |
2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N4O2.2C2H5NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4(5(11)12)2-1-3-10-6(8)9;2*3-1-2(4)5/h1-4,8,11H,5,10H2,(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1,3H2,(H,4,5)/t8-;4-;;/m00../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVNJHQBYWPXEK-TVKLMDQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N.C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N.C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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